Cas no 1291866-09-5 (ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate)

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 2H-1,2-Benzothiazine-3-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester, 1,1-dioxide
- ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
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- インチ: 1S/C18H17NO4S/c1-3-23-18(20)17-16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)24(21,22)19(17)2/h4-12H,3H2,1-2H3
- InChIKey: PCGUXEPPYJHYGB-UHFFFAOYSA-N
- SMILES: S1(=O)(=O)C2=CC=CC=C2C(C2=CC=CC=C2)=C(C(OCC)=O)N1C
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6660-3176-3mg |
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |
1291866-09-5 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6660-3176-20mg |
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |
1291866-09-5 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6660-3176-30mg |
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |
1291866-09-5 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6660-3176-100mg |
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |
1291866-09-5 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6660-3176-75mg |
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |
1291866-09-5 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6660-3176-2μmol |
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |
1291866-09-5 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6660-3176-10μmol |
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |
1291866-09-5 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6660-3176-20μmol |
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |
1291866-09-5 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6660-3176-5mg |
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |
1291866-09-5 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6660-3176-40mg |
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |
1291866-09-5 | 40mg |
$140.0 | 2023-09-07 |
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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S. Ahmed Chem. Commun., 2009, 6421-6423
ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylateに関する追加情報
Research Brief on Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate (CAS: 1291866-09-5)
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate (CAS: 1291866-09-5) is a synthetic compound belonging to the benzothiazine class, which has garnered significant interest in recent years due to its potential applications in medicinal chemistry and drug development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Recent studies have highlighted the compound's unique structural features, including the presence of a sulfone group (1,1-dioxo) and an ester moiety, which contribute to its reactivity and biological activity. Researchers have explored its role as a key intermediate in the synthesis of more complex molecules, particularly those targeting inflammatory and neurodegenerative diseases. The compound's ability to modulate specific enzymatic pathways has also been investigated, with promising results in preclinical models.
One of the most notable advancements in the study of ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is its potential as an anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study reported a significant reduction in pro-inflammatory cytokines in animal models, suggesting its potential for treating conditions such as rheumatoid arthritis and osteoarthritis.
In addition to its anti-inflammatory properties, the compound has shown promise in the field of oncology. Preliminary research indicates that it may act as a modulator of apoptosis (programmed cell death) in certain cancer cell lines. A 2022 study in Bioorganic & Medicinal Chemistry Letters revealed that structural analogs of this compound induced apoptosis in breast cancer cells via the mitochondrial pathway. These findings underscore the need for further investigation into its mechanism of action and potential as a chemotherapeutic agent.
The synthesis of ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate has also been optimized in recent years. A 2023 paper in Organic Process Research & Development described a scalable and cost-effective method for its production, utilizing a one-pot reaction strategy that improves yield and purity. This advancement is critical for facilitating large-scale production and further pharmacological studies.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous preclinical and clinical testing. Future research directions may include the development of prodrugs or nanoformulations to enhance its therapeutic efficacy and reduce side effects.
In conclusion, ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate represents a versatile and pharmacologically active compound with significant potential in drug discovery. Its dual role as an anti-inflammatory and anticancer agent, coupled with recent advancements in synthesis, positions it as a promising candidate for further development. Continued research efforts will be essential to unlock its full therapeutic potential and address existing limitations.
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